molecular formula C12H14BrN3O2 B1383086 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-62-9

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1383086
CAS RN: 1416714-62-9
M. Wt: 312.16 g/mol
InChI Key: SVTYLPSTHGSESN-UHFFFAOYSA-N
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Description

The compound “3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a tetrahydropyran ring, and a pyrazolopyridine ring . These functional groups could potentially make this compound useful in various chemical reactions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Cholinergic Drugs

This compound serves as an important intermediate in the synthesis of cholinergic drugs . These drugs are designed to mimic the action of acetylcholine and are used to treat gastrointestinal diseases by improving the contraction of smooth muscles.

Organic Synthesis: Nickel-Catalyzed Coupling Reactions

In organic synthesis, the compound is utilized in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . This application is crucial for creating complex organic molecules for various research and industrial purposes.

Pharmacology: Development of Sexual Dysfunction Treatments

The compound has been used as a reactant for the preparation of selective small-molecule melanocortin-4 receptor agonists. These agonists have shown efficacy in pilot studies for the treatment of sexual dysfunction in humans .

Biochemistry: Enzyme Inhibition Studies

Derivatives of this compound have been explored for their potential as enzyme inhibitors. Specifically, they have been studied for inhibitory activities against succinate dehydrogenase, an enzyme involved in the citric acid cycle .

Cancer Research: CDK2 Inhibition

The pyrazolopyridine scaffold, which includes derivatives of the compound , has been investigated for its use as novel CDK2 inhibitors. CDK2 is a target for cancer treatment, and inhibition of this kinase can selectively target tumor cells .

Material Science: Synthesis of Functional Materials

The compound’s derivatives are also significant in the field of material science, where they are used to synthesize functional materials with potential applications in electronics and photonics .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with care and take appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-bromo-5-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-9-6-5-8-11(14-9)12(13)15-16(8)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTYLPSTHGSESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(N=C2Br)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
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3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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